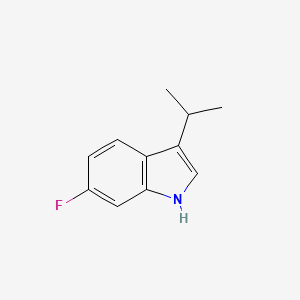

6-Fluoro-3-isopropyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluoro-3-isopropyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a fluorine atom at the 6th position and an isopropyl group at the 3rd position of the indole ring imparts unique chemical and physical properties to this compound.

Wirkmechanismus

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .

Biochemical Pathways

For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the Safety Data Sheet for 6-Fluoro-3-isopropyl-1H-indole suggests that it should be kept away from heat/sparks/open flames/hot surfaces .

Biochemische Analyse

Biochemical Properties

These activities have sparked interest among researchers to synthesize a variety of indole derivatives .

Cellular Effects

Indole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with a variety of cellular processes .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that they may exert their effects through interactions with these receptors .

Metabolic Pathways

Indole is a signalling molecule produced both by bacteria and plants . It can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-isopropyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a versatile and widely used method for the preparation of indole derivatives. The reaction typically involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions.

For this compound, the starting materials would include 6-fluorophenylhydrazine and an appropriate isopropyl-substituted ketone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent product quality and high efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-3-isopropyl-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions due to the electron-rich nature of the pyrrole ring. Common electrophilic reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the indole ring. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reduction reactions can be performed on the indole ring or the substituents. Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other positions on the indole ring. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine may yield 6-chloro-3-isopropyl-1H-indole, while oxidation with potassium permanganate may produce 6-fluoro-3-isopropylindole-2,3-dione.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-3-isopropyl-1H-indole has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the areas of oncology and infectious diseases.

Industry: Employed in the production of specialty chemicals, dyes, and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

6-Fluoro-3-isopropyl-1H-indole can be compared with other indole derivatives, such as:

6-Fluoroindole: Lacks the isopropyl group, which may result in different chemical reactivity and biological activity.

3-Isopropylindole: Lacks the fluorine atom, which can affect its electronic properties and interactions with molecular targets.

6-Chloro-3-isopropyl-1H-indole: Substitution of fluorine with chlorine can lead to variations in chemical behavior and biological effects.

Biologische Aktivität

6-Fluoro-3-isopropyl-1H-indole is a synthetic organic compound belonging to the indole family, which is characterized by its bicyclic structure. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antimicrobial, antiviral, and anticancer properties.

Target of Action

Indole derivatives, including this compound, exhibit a high affinity for multiple biological receptors. This interaction is crucial for their biological effects, as these compounds can modulate various cellular processes through receptor binding .

Mode of Action

The mode of action typically involves the alteration of signaling pathways within cells. For instance, indole derivatives can influence gene expression and metabolic pathways by acting as agonists or antagonists at specific receptors. The biochemical pathways affected by these compounds include those involved in cell proliferation and apoptosis .

Biological Activities

This compound has been investigated for a variety of biological activities:

- Antimicrobial Activity : Preliminary studies have shown that related indole derivatives possess significant antimicrobial properties. For example, some analogues have been reported to inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxic effects .

- Anticancer Properties : Indole derivatives are being explored as potential anticancer agents due to their ability to modulate pathways involved in tumor growth and survival. Research indicates that certain structural modifications can enhance their efficacy against cancer cells .

- Antiviral Effects : Some studies suggest that indole derivatives may exhibit antiviral activity, potentially through inhibition of viral replication or interference with viral entry into host cells.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness (MIC) | Reference |

|---|---|---|

| Antimicrobial | ≤ 0.25 µg/mL against MRSA | |

| Anticancer | Variable (dependent on structure) | |

| Antiviral | Moderate (specific viruses) |

Case Study: Antimicrobial Activity Against MRSA

In a study investigating the antimicrobial properties of various indole derivatives, this compound was part of a library that included multiple analogues. The results indicated that certain compounds exhibited promising activity against MRSA strains with MIC values significantly lower than those of standard antibiotics. This suggests that structural modifications can lead to enhanced biological activity and specificity .

Case Study: Anticancer Screening

A series of indole derivatives were screened for anticancer activity against various cancer cell lines. The study found that this compound showed selective cytotoxicity towards specific cancer types, indicating its potential as a lead compound for further development in oncology .

The synthesis of this compound typically involves the Fischer indole synthesis method, which allows for the introduction of various substituents at different positions on the indole ring. This flexibility in synthesis enables the exploration of structure-activity relationships (SAR) that are critical for optimizing biological activity.

Eigenschaften

IUPAC Name |

6-fluoro-3-propan-2-yl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c1-7(2)10-6-13-11-5-8(12)3-4-9(10)11/h3-7,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLNRNHSSLIHQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC2=C1C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.